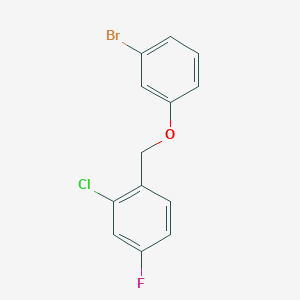

3-Bromophenyl-(2-chloro-4-fluorobenzyl)ether

Description

Significance of Ethers with Poly-Halogenated Aromatic and Benzyl (B1604629) Moieties in Contemporary Chemical Research

Ethers containing poly-halogenated aromatic and benzyl groups are of considerable importance in modern chemical research. The presence of halogen atoms such as fluorine, chlorine, and bromine can significantly alter the electronic and steric properties of the molecule. For instance, fluorine's high electronegativity can impact the acidity of nearby protons and influence non-covalent interactions. The strategic placement of various halogens allows for fine-tuning of a molecule's lipophilicity and metabolic stability, which is particularly relevant in medicinal chemistry. benthamscience.com

In synthetic organic chemistry, these compounds serve as versatile building blocks. The halogen substituents provide reactive handles for a variety of cross-coupling reactions, enabling the construction of more complex molecular architectures. researchgate.net This has led to their use in the synthesis of agrochemicals, pharmaceuticals, and advanced materials.

Interdisciplinary Relevance of 3-Bromophenyl-(2-chloro-4-fluorobenzyl)ether within Organic Chemistry and Materials Science

The specific compound, this compound, embodies the structural features that make this class of molecules interesting for interdisciplinary research. In organic chemistry, the distinct halogen atoms on both the phenyl and benzyl rings offer opportunities for selective chemical transformations. For example, the bromine atom can be targeted for reactions like Suzuki or Stille coupling, while the chlorine and fluorine atoms can influence the reactivity of the benzyl group.

In materials science, the introduction of multiple halogen atoms can enhance properties such as thermal stability and flame retardancy. Furthermore, the polar C-X (where X is a halogen) bonds can lead to specific intermolecular interactions, influencing the crystal packing and solid-state properties of materials derived from these ethers. These characteristics are valuable in the design of novel polymers and liquid crystals. The field of materials chemistry also explores halogenated compounds for applications in electronic and optical materials. korea.ac.kr

Overview of Current Research Trajectories in Halogenated Aryl Benzyl Ether Chemistry

Current research in the field of halogenated aryl benzyl ether chemistry is focused on several key areas. A primary trajectory involves the development of novel and more efficient synthetic methodologies. This includes transition-metal-free arylation reactions and the use of flow microreactors to control complex reactions. korea.ac.krnih.gov These advancements aim to provide milder and more selective routes to these compounds.

Another significant research direction is the exploration of their applications in medicinal chemistry. Researchers are synthesizing and screening libraries of halogenated aryl benzyl ethers for potential biological activities, including anticancer properties. benthamscience.com The structure-activity relationships of these compounds are being investigated to design more potent and selective drug candidates.

In the realm of materials science, research is ongoing to harness the unique properties of these ethers for the development of advanced materials. This includes their incorporation into polymers to create materials with tailored optical, electronic, and physical properties. nih.gov The study of their self-assembly and supramolecular chemistry is also an active area of investigation.

Physicochemical Properties of Halogenated Aryl Benzyl Ethers

The properties of halogenated aryl benzyl ethers are heavily influenced by the number, type, and position of the halogen atoms. Below is a representative table of physicochemical properties for a compound within this class.

| Property | Value |

| Molecular Formula | C₁₃H₉BrClFO |

| Molecular Weight | 315.57 g/mol |

| Appearance | Expected to be a solid or oil |

| Boiling Point | Not available |

| Melting Point | Not available |

| Solubility | Expected to be soluble in organic solvents |

Synthesis and Reactivity

The synthesis of halogenated aryl benzyl ethers can typically be achieved through Williamson ether synthesis, where a substituted phenoxide reacts with a substituted benzyl halide. The reactivity of these compounds is largely dictated by the nature of the halogen substituents, which can be selectively targeted in various chemical transformations.

Structure

3D Structure

Properties

IUPAC Name |

1-[(3-bromophenoxy)methyl]-2-chloro-4-fluorobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9BrClFO/c14-10-2-1-3-12(6-10)17-8-9-4-5-11(16)7-13(9)15/h1-7H,8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACGHHTWTKHMLIE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)OCC2=C(C=C(C=C2)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9BrClFO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Bromophenyl 2 Chloro 4 Fluorobenzyl Ether and Analogues

Strategies for Carbon-Oxygen Bond Formation in Aryl Benzyl (B1604629) Ether Architectures

The formation of the aryl benzyl ether linkage is a pivotal step in the synthesis of the target compound and its analogues. Several classical and modern synthetic methods can be employed to achieve this transformation, primarily revolving around the reaction of an aryl alcohol (or its corresponding nucleophile) with a benzyl halide, or vice-versa.

Nucleophilic Substitution Approaches for Ether Synthesis involving Halogenated Precursors

The Williamson ether synthesis stands as a cornerstone in the formation of ethers and is widely applicable to the synthesis of halogenated aryl benzyl ethers. francis-press.comwikipedia.org This method typically involves the reaction of a deprotonated alcohol (an alkoxide or phenoxide) with a primary alkyl halide through an S(_N)2 mechanism. wikipedia.org In the context of synthesizing 3-Bromophenyl-(2-chloro-4-fluorobenzyl)ether, this could involve the reaction of 3-bromophenoxide with 2-chloro-4-fluorobenzyl halide or, alternatively, the reaction of a 2-chloro-4-fluorophenoxide with a 3-bromobenzyl halide.

The reaction is influenced by several factors, including the nature of the halogenated hydrocarbons, the alcohol, the catalyst, and the solvent. francis-press.com The reactivity of the alkyl halide follows the order I > Br > Cl. The choice of a strong base, such as sodium hydride (NaH), potassium hydride (KH), or alkali metal carbonates (e.g., K(_2)CO(_3), Cs(_2)CO(_3)), is crucial for the deprotonation of the phenolic precursor to form the more nucleophilic phenoxide. jk-sci.com Dipolar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are often employed to minimize side reactions such as dehydrohalogenation. jk-sci.com

| Reactant 1 | Reactant 2 | Base | Solvent | Product |

| 3-Bromophenol (B21344) | 2-Chloro-4-fluorobenzyl bromide | K(_2)CO(_3) | DMF | This compound |

| 2-Chloro-4-fluorophenol | 3-Bromobenzyl bromide | NaH | THF | This compound |

This interactive table illustrates potential Williamson ether synthesis routes to the target compound.

Palladium-Catalyzed Coupling Reactions for Aryl Ether Formation

Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the formation of carbon-heteroatom bonds, including the C-O bond in aryl ethers. The Buchwald-Hartwig amination, a palladium-catalyzed reaction for the formation of C-N bonds, has been successfully extended to the synthesis of aryl ethers. This methodology involves the coupling of an aryl halide or triflate with an alcohol in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base.

For the synthesis of this compound, this could entail the coupling of 3-bromophenol with a 2-chloro-4-fluorobenzyl halide or the coupling of 1-bromo-3-(benzyloxy)benzene with a suitable boronic acid derivative. The choice of ligand is critical for the success of these reactions, with bulky, electron-rich phosphine ligands often providing the best results. The reaction conditions, including the choice of base and solvent, also play a significant role in the reaction outcome.

| Aryl Halide/Triflate | Alcohol | Palladium Catalyst | Ligand | Base | Product |

| 1-Bromo-3-iodobenzene | (2-Chloro-4-fluorophenyl)methanol | Pd(OAc)(_2) | SPhos | Cs(_2)CO(_3) | This compound |

| 3-Bromophenol | 1-(Bromomethyl)-2-chloro-4-fluorobenzene | Pd(_2)(dba)(_3) | XPhos | K(_3)PO(_4) | This compound |

This interactive table showcases potential palladium-catalyzed routes for the synthesis of the target ether.

Gold(I)-Catalyzed Methodologies and Their Applicability to Halogenated Benzyl Ethers

Gold(I) catalysis has gained prominence in organic synthesis for its unique reactivity, particularly in activating alkynes and allenes. While less common than palladium-catalyzed methods for direct aryl ether synthesis, gold(I) catalysts can be employed in C(sp²)-O cross-coupling reactions. researchgate.net Recent studies have demonstrated the use of ligand-enabled gold catalysis for the coupling of aryl iodides with aliphatic alcohols to form aryl alkyl ethers. researchgate.net This approach could potentially be adapted for the synthesis of halogenated benzyl ethers.

Furthermore, gold(I) catalysts are known to catalyze the direct allylic etherification of unactivated alcohols with chirality transfer, which could be relevant for the synthesis of chiral analogues. hw.ac.uknih.gov The reaction conditions for gold-catalyzed etherifications are typically mild, and the catalyst tolerates a variety of functional groups.

Regioselective Functionalization of Halogenated Aromatic Rings in Aryl Ether Synthesis

The presence of multiple halogen substituents on the aromatic rings of the precursors for this compound introduces the challenge of regioselectivity. In palladium-catalyzed cross-coupling reactions involving polyhalogenated arenes, the site of reaction is influenced by both electronic and steric factors. acs.orgnih.gov The relative bond dissociation energies of the carbon-halogen bonds and the stability of the oxidative addition transition state play crucial roles in determining which halogen will preferentially react. nih.gov

For instance, in a molecule containing both bromine and chlorine, the carbon-bromine bond is generally more reactive towards oxidative addition with a palladium(0) catalyst. Similarly, the electronic nature of other substituents on the ring can direct the regioselectivity of the coupling reaction. Lithiation of aryl benzyl ethers has also been studied as a method for regioselective functionalization, where the presence and position of fluorine atoms can direct the site of metalation. lookchem.com

Stereochemical Control in the Synthesis of Chiral Halogenated Ether Derivatives

The introduction of stereocenters into halogenated ether derivatives is a significant synthetic challenge. Stereochemical control can be achieved through various strategies, including the use of chiral starting materials, chiral auxiliaries, or asymmetric catalysis. For example, the enantioselective synthesis of α-halogenated α-aryl-β²,²-amino acid derivatives has been accomplished using ammonium-salt-catalyzed asymmetric α-halogenation. acs.orgnih.gov This approach could be conceptually applied to the asymmetric synthesis of chiral halogenated ethers.

Furthermore, asymmetric C-H functionalization of benzyl silyl (B83357) ethers mediated by chiral dirhodium catalysts offers a pathway to enantiomerically enriched products. figshare.comorganic-chemistry.org The choice of the chiral catalyst or auxiliary is paramount in achieving high levels of diastereoselectivity and enantioselectivity. organic-chemistry.org

Green Chemistry Principles in the Synthesis of Halogenated Ethers

The principles of green chemistry are increasingly being applied to the synthesis of organic molecules to minimize environmental impact. In the context of synthesizing halogenated ethers, several green approaches can be considered.

For the Williamson ether synthesis, greener methodologies include the use of surfactant-assisted reactions in aqueous media, which can enhance reactivity and simplify product isolation. researchgate.net The use of microwave irradiation can also be a more energy-efficient alternative to conventional heating, often leading to shorter reaction times and higher yields. unesp.brchegg.comresearchgate.netnih.gov

In palladium-catalyzed cross-coupling reactions, the development of sustainable protocols is a key area of research. This includes the use of greener solvents, such as water or biomass-derived solvents, and the development of highly active and recyclable catalyst systems to reduce the amount of precious metal waste. digitellinc.comrsc.orgacs.orgmdpi.comscispace.com Solvent-free reaction conditions, where possible, represent an ideal green chemistry approach. ias.ac.in

| Green Chemistry Principle | Application in Halogenated Ether Synthesis |

| Use of Safer Solvents | Employing water or bio-renewable solvents in cross-coupling reactions. digitellinc.comacs.org |

| Energy Efficiency | Utilizing microwave irradiation to accelerate reactions. unesp.brnih.gov |

| Catalysis | Developing highly active and recyclable palladium or other metal catalysts. mdpi.com |

| Atom Economy | Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. |

| Prevention of Waste | Using solvent-free reaction conditions. ias.ac.in |

This interactive table highlights the application of green chemistry principles to the synthesis of halogenated ethers.

Elucidation of Reaction Mechanisms and Kinetics of 3 Bromophenyl 2 Chloro 4 Fluorobenzyl Ether Transformations

Mechanistic Pathways of Carbon-Oxygen Bond Cleavage in Halogenated Aryl Benzyl (B1604629) Ethers

The cleavage of the carbon-oxygen bond in aryl benzyl ethers is a fundamental transformation that can proceed through several mechanistic routes. nih.gov The presence of halogen substituents on both aryl rings of 3-Bromophenyl-(2-chloro-4-fluorobenzyl)ether influences the electron density and stability of intermediates, thereby affecting the kinetics and preferred pathways of these reactions.

The scission of the C–O bond in ethers can occur via two primary mechanisms: homolytic and heterolytic cleavage. youtube.com

Homolytic Cleavage: This process involves the symmetrical breaking of the C–O bond, where each fragment retains one of the bonding electrons, resulting in the formation of radicals. youtube.com For this compound, thermal or photochemical induction can lead to the generation of a 3-bromophenoxy radical and a 2-chloro-4-fluorobenzyl radical. Catalytic systems, such as those employing 2H-MoS2, have been shown to facilitate the homolytic cleavage of dibenzyl ether to generate benzyl carbon radicals, suggesting a similar pathway could be viable for related structures. researchgate.net This radical-based mechanism is distinct from traditional acid-catalyzed Friedel-Crafts processes. researchgate.net

Heterolytic Cleavage: This pathway involves an asymmetrical breaking of the C–O bond, where one fragment retains the entire pair of bonding electrons, leading to the formation of ions. youtube.com In the context of ethers, this is most commonly facilitated by strong acids like HBr or HI. khanacademy.orgmasterorganicchemistry.com The reaction initiates with the protonation of the ether oxygen, converting the alkoxy group into a good leaving group (an alcohol). masterorganicchemistry.comlibretexts.org Subsequently, a nucleophile (e.g., a halide ion) attacks one of the adjacent carbon atoms. khanacademy.org

Attack at the benzylic carbon: The cleavage would proceed via an SN1 or SN2 mechanism, producing 3-bromophenol (B21344) and 1-(bromomethyl)-2-chloro-4-fluorobenzene.

Attack at the aryl carbon: This is generally disfavored because nucleophilic attack on an sp2-hybridized aromatic carbon is difficult. libretexts.org

The choice between SN1 and SN2 pathways for cleavage at the benzylic position depends on reaction conditions and the stability of the potential carbocation intermediate. libretexts.org

| Mechanism | Description | Initiation | Intermediates | Products from this compound |

|---|---|---|---|---|

| Homolytic | Symmetrical bond breaking. youtube.com | Heat, UV light, radical initiators. researchgate.net | Radicals (3-bromophenoxy• and 2-chloro-4-fluorobenzyl•). | Products of radical coupling or abstraction (e.g., dibenzyls, phenols). |

| Heterolytic | Asymmetrical bond breaking. youtube.com | Strong acids (e.g., HI, HBr). masterorganicchemistry.com | Ions (e.g., oxonium ion, carbocation). libretexts.org | 3-bromophenol and a 2-chloro-4-fluorobenzyl halide. libretexts.org |

Ether cleavage can also be initiated through electron transfer processes, leading to the formation of radical ions. Photoinduced electron transfer (PET) from an ether to a suitable electron acceptor can generate an ether radical cation. While less commonly discussed, the formation of a radical anion by electron addition could also precipitate C-O bond scission. This radical anion would be an electron-rich species, and the subsequent fragmentation would depend on the relative stability of the potential leaving groups. For this compound, the addition of an electron would form a radical anion, which could then fragment to release a phenoxide anion and a benzyl radical, or an aryl anion and a benzyloxy radical. The specific pathway would be influenced by the electron-withdrawing or -donating properties of the halogen substituents.

Unimolecular and Bimolecular Rearrangement Reactions of Aryl Benzyl Ethers

Aryl benzyl ethers are known to undergo characteristic rearrangement reactions, most notably the Wittig rearrangement, which provides a valuable method for C-C bond formation. mdpi.com

The Wittig rearrangement involves the base-induced transformation of an ether into a carbinol. nih.gov The reaction is initiated by deprotonation of the carbon adjacent to the ether oxygen, typically the benzylic carbon, using a strong base such as n-butyllithium. mdpi.com

nih.govmdpi.com-Wittig Rearrangement: This is the classic pathway for aryl benzyl ethers. mdpi.com Following deprotonation of the benzylic carbon of this compound, the resulting carbanion would undergo a rearrangement where the 3-bromophenyl group migrates from the oxygen to the adjacent carbanionic carbon. Subsequent workup would yield the corresponding diarylmethanol, (3-bromophenyl)(2-chloro-4-fluorophenyl)methanol. Mechanistic studies suggest two primary possibilities for this process: an anionic mechanism proceeding through a spiro-epoxide intermediate or a radical dissociation/recombination pathway, with the latter being more likely for electron-rich aryl systems. nih.gov

nih.govwikipedia.org-Wittig Rearrangement: This is a concerted, thermally allowed sigmatropic rearrangement. organicreactions.orgchemrxiv.org It is more common for allylic ethers and is generally not the primary pathway for simple aryl benzyl ethers. organicreactions.org However, competition between nih.govmdpi.com- and nih.govwikipedia.org-rearrangements can occur in more complex systems. nih.gov

Activating groups on the aryl ring, such as amides, have been shown to promote the nih.govmdpi.com-Wittig rearrangement under milder conditions. mdpi.comnih.gov The halogen substituents on this compound would influence the acidity of the benzylic protons and the stability of the intermediates, thereby affecting the reaction kinetics.

In mass spectrometry, the fragmentation of protonated molecules in the gas phase provides crucial information for structural elucidation. For this compound, collisional activation would likely induce fragmentation pathways analogous to those seen in other protonated benzyl-containing compounds. nih.govnih.gov

Key expected fragmentation channels include:

Direct C-O Bond Cleavage: This would lead to the formation of a stable 2-chloro-4-fluorobenzyl cation (m/z 159/161) and neutral 3-bromophenol. The benzyl cation is a common and often abundant fragment in the mass spectra of such compounds. nih.gov

Intramolecular Cation Transfer: Mechanisms involving the transfer of the benzyl cation to another site on the molecule prior to fragmentation have been proposed for related systems like protonated benzyl phenyl sulfones. nih.gov

Fragmentations of the Aromatic Rings: Subsequent fragmentation of the benzyl cation or the bromophenol radical cation could occur, involving the loss of halogens or other small neutral molecules.

The presence of electron-withdrawing substituents (like halogens) has been shown to inhibit direct decomposition channels that form benzyl cations in related esters. nih.gov

Nucleophilic Aromatic Substitution (SNAr) and Nucleophilic Aliphatic Substitution (SN2/SN1) Dynamics on Halogenated Sites

The halogen substituents on both aromatic rings and the benzylic nature of the ether linkage provide multiple sites for nucleophilic attack.

Nucleophilic Aromatic Substitution (SNAr): The SNAr reaction is a pathway for replacing a leaving group, such as a halide, on an aromatic ring. wikipedia.org This reaction typically requires the presence of strong electron-withdrawing groups (like a nitro group) positioned ortho or para to the leaving group to stabilize the negatively charged intermediate, known as a Meisenheimer complex. pressbooks.publibretexts.org

The aromatic rings of this compound lack strong activating groups. Halogens are deactivating towards electrophilic substitution and only weakly activating for nucleophilic substitution. Therefore, SNAr reactions on either the bromophenyl or the chloro-fluorophenyl ring would likely require harsh conditions, such as high temperatures and very strong nucleophiles (e.g., NaOH at 350 °C for chlorobenzene). pressbooks.pub The reaction proceeds via a two-step addition-elimination mechanism. youtube.com

| Reaction Type | Site of Attack | Mechanism | Key Requirements & Feasibility |

|---|---|---|---|

| SNAr | Aromatic C-Br, C-Cl, or C-F | Addition-Elimination. pressbooks.pub | Requires strong electron-withdrawing groups for stabilization of Meisenheimer complex. libretexts.org Feasibility is low under standard conditions due to lack of activation. |

| SN2 | Benzylic Carbon | Bimolecular, single step, backside attack. dalalinstitute.com | Favored by primary carbons and strong nucleophiles. libretexts.org A likely pathway for C-O bond cleavage after protonation of the ether. libretexts.org |

| SN1 | Benzylic Carbon | Unimolecular, two steps, carbocation intermediate. byjus.com | Favored by stable carbocations (benzylic) and polar protic solvents. byjus.comorganic-chemistry.org Competes with SN2, especially under acidic cleavage conditions. masterorganicchemistry.com |

Nucleophilic Aliphatic Substitution (SN1/SN2): These reactions are relevant to the cleavage of the C(benzyl)-O bond, as discussed in Section 3.1.1. The benzylic carbon is a primary carbon, which would typically favor an SN2 mechanism involving backside attack by a nucleophile. dalalinstitute.com However, it is also benzylic, which means it can form a resonance-stabilized carbocation, making an SN1 pathway possible, particularly in polar protic solvents. byjus.com

SN2 Mechanism: A bimolecular process where the nucleophile attacks the benzylic carbon at the same time the 3-bromophenoxy group departs (after protonation). This would proceed with inversion of configuration if the carbon were chiral. libretexts.orgorganic-chemistry.org

SN1 Mechanism: A unimolecular process where the protonated 3-bromophenoxy group first departs, forming a stable 2-chloro-4-fluorobenzyl carbocation. This planar intermediate is then attacked by the nucleophile from either face. byjus.comucsd.edu

The competition between SN1 and SN2 at the benzylic position is a key mechanistic feature, with the outcome depending on the nucleophile, solvent, and leaving group ability. masterorganicchemistry.com

Influence of Halogen Substituents (Bromo, Chloro, Fluoro) on Reaction Rates and Selectivity

The reactivity and selectivity of this compound in chemical transformations, particularly in reactions like nucleophilic aromatic substitution (SNAr), are significantly governed by the electronic properties of its halogen substituents. The bromo, chloro, and fluoro groups each exert a distinct influence on the molecule's two aromatic rings, modifying the electron density and, consequently, the activation energy of potential reactions.

The primary mechanism through which halogens affect reactivity in this context is the inductive effect, where their high electronegativity withdraws electron density from the aromatic ring. libretexts.orglumenlearning.com This electron withdrawal deactivates the ring towards electrophilic substitution but activates it for nucleophilic attack by stabilizing the partial negative charge that develops in the transition state and any subsequent anionic intermediate (e.g., a Meisenheimer complex). libretexts.orgnih.gov

All three halogens present in the molecule—bromine on one ring, and chlorine and fluorine on the other—are electron-withdrawing. The order of electronegativity is F > Cl > Br, meaning fluorine exerts the strongest inductive electron withdrawal. libretexts.org This effect makes the carbon atoms attached to the halogens more electrophilic and susceptible to nucleophilic attack.

In addition to the inductive effect, halogens can also exert a resonance effect by donating a lone pair of electrons to the aromatic π-system. libretexts.orglumenlearning.com While this effect is generally weaker than the inductive effect for halogens, it directs incoming electrophiles to the ortho and para positions. libretexts.org However, in the context of nucleophilic substitution, the dominant inductive effect is the primary determinant of reaction rates. lumenlearning.com

The combined influence of these substituents dictates the likely sites of reaction. The 2-chloro-4-fluorobenzyl ring is particularly activated for nucleophilic substitution due to the presence of two strong electron-withdrawing groups. Computational studies on similar aryl halides show a significant correlation between the electron-withdrawing ability of substituents and the lowering of activation energy barriers for nucleophilic attack. nih.gov Therefore, reactions involving the displacement of either the chloro or fluoro group are anticipated. Generally, in SNAr reactions, the leaving group ability is often I > Br > Cl > F for neutral leaving groups, but the rate is also heavily dependent on the activation of the ring by substituents. In cases of highly activated rings, fluoride (B91410) can be a viable leaving group.

The table below summarizes the electronic effects of the halogen substituents and their anticipated impact on the reaction rates for nucleophilic aromatic substitution.

| Substituent | Ring Position | Primary Electronic Effect | Expected Impact on SNAr Reaction Rate |

| Fluoro | 4-fluoro | Strong Inductive Withdrawal (-I) | Strong activation; increases rate |

| Chloro | 2-chloro | Strong Inductive Withdrawal (-I) | Strong activation; increases rate |

| Bromo | 3-bromo | Moderate Inductive Withdrawal (-I) | Moderate activation; increases rate |

This interactive table summarizes the electronic influence of each halogen substituent on the aromatic rings of the molecule, predicting their effect on the rate of nucleophilic aromatic substitution (SNAr) reactions.

Computational Probes into Transition States and Reaction Energetics

Computational chemistry, particularly using density functional theory (DFT), provides profound insights into the reaction mechanisms involving halogenated diaryl ethers by mapping out the energetics of reaction pathways. nih.gov These theoretical investigations allow for the characterization of transition states, intermediates, and the calculation of activation energy barriers, which are critical for understanding reaction kinetics. nih.gov

For transformations of this compound, such as its formation via a base-catalyzed SNAr reaction, computational models can elucidate the structure of the transition state. Studies on analogous reactions of group I metal phenoxides with halobenzenes show that the activation energy is highly dependent on the electronic properties of the substituents on the aromatic ring. nih.gov Electron-withdrawing groups, such as the halogens in this molecule, are shown to lower the calculated reaction barriers. nih.gov

Computational probes also help clarify the nature of reaction intermediates. For example, in SNAr reactions, resonance-stabilized anionic intermediates known as Meisenheimer complexes can be formed. nih.gov Theoretical calculations predict that these complexes are more likely to be energetically favorable when the aromatic ring is highly electron-deficient, a condition met in the 2-chloro-4-fluorobenzyl moiety of the target compound. nih.gov

The following table presents hypothetical comparative data based on findings from computational studies on substituted aryl halides, illustrating how different types of substituents can influence calculated activation energies for a nucleophilic substitution reaction. nih.gov

| Aryl Halide Substituent (Position) | Substituent Type | Relative Activation Energy (kJ/mol) |

| -H (para) | Neutral | 160 (Reference) |

| -Me (para) | Electron-Donating | 165 |

| -OMe (para) | Electron-Donating | 168 |

| -F (para) | Electron-Withdrawing | 152 |

| -Cl (para) | Electron-Withdrawing | 150 |

| -CF3 (para) | Strongly Electron-Withdrawing | 145 |

| -CN (para) | Strongly Electron-Withdrawing | 142 |

This interactive table, based on general principles from computational studies nih.gov, demonstrates the correlation between the electronic nature of a substituent and the calculated activation energy for nucleophilic aromatic substitution. Electron-withdrawing groups, like halogens, generally lower the energy barrier compared to electron-donating groups.

These computational approaches are invaluable for predicting the most likely reaction pathways, understanding the role of each halogen in influencing reaction energetics, and designing more efficient synthetic routes for related halogenated diaryl ethers.

Advanced Computational and Theoretical Studies on 3 Bromophenyl 2 Chloro 4 Fluorobenzyl Ether

Theoretical Insights into Intermolecular Interactions of Halogenated Ethers

Quantum mechanics provides the fundamental framework for understanding the nature of chemical bonds and intermolecular forces. Halogen bonding is a highly directional, non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. foragerone.comunimi.it This phenomenon arises from the anisotropic distribution of electron density around the covalently bonded halogen, resulting in a region of positive electrostatic potential, known as a σ-hole, along the axis of the covalent bond. unimi.it

Beyond halogen bonding, other non-covalent interactions play a significant role in the supramolecular assembly of this ether. These include π-π stacking interactions between the aromatic rings, C-H···π interactions, and dipole-dipole interactions arising from the polar C-O, C-Cl, C-F, and C-Br bonds. nih.govfrontiersin.org The interplay and hierarchy of these varied interactions are critical for understanding the molecular recognition processes involving this compound. nih.gov Theoretical tools like the Quantum Theory of Atoms in Molecules (QTAIM) can be used to characterize the bond paths and electron density distributions of these weak interactions. nih.gov

Table 1: Key Non-Covalent Interactions in 3-Bromophenyl-(2-chloro-4-fluorobenzyl)ether

| Interaction Type | Donor | Acceptor | Theoretical Investigation Method |

|---|---|---|---|

| Halogen Bonding | C-Br, C-Cl | Nucleophilic species (e.g., O, N, S) | DFT, IQA, Electrostatic Potential Maps |

| π-π Stacking | Phenyl/Benzyl (B1604629) Rings | Phenyl/Benzyl Rings | DFT, Hirshfeld Surface Analysis |

| C-H···π | C-H bonds | Phenyl/Benzyl Rings | QTAIM, Non-Covalent Interaction (NCI) Plot |

| Dipole-Dipole | Polar bonds (C-O, C-X) | Polar bonds in adjacent molecules | Molecular Dynamics (MD) Simulations |

To understand the biological activity or material properties of this compound, it is essential to model its interactions within a host system, such as a protein binding site or a porous material. nih.govmdpi.com Molecular dynamics (MD) simulations and docking studies are powerful computational techniques used for this purpose. nih.govnih.gov

Force fields used in MD simulations must be accurately parameterized to describe the specific non-covalent interactions involving halogenated compounds. nih.gov Specialized force fields that explicitly account for the anisotropy of the halogen atom's electrostatic potential are necessary to correctly model halogen bonding. nih.gov Co-solvent molecular dynamics simulations, using halogenated probes like benzene (B151609), have shown promise in identifying halogen-bonding interaction sites in protein binding pockets. nih.gov

For this compound, these modeling studies can predict the preferred binding orientation and affinity within a biological target. For instance, the bromine or chlorine atom may form a crucial halogen bond with a carbonyl oxygen or other nucleophilic residue in a protein's active site, while the aromatic rings engage in hydrophobic and π-stacking interactions. nih.gov Such models can guide the design of more potent and selective analogs.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitation Studies

Time-Dependent Density Functional Theory (TD-DFT) is a powerful quantum chemical method used to study the electronic excited states of molecules. frontiersin.org It allows for the calculation of electronic absorption spectra, providing insights into the wavelengths of light a molecule absorbs and the nature of the electronic transitions involved.

For a molecule like this compound, TD-DFT calculations can predict its UV-Vis absorption spectrum. The results of these calculations can reveal how the substitution pattern of the halogens and the ether linkage influence the energies of the molecular orbitals and, consequently, the electronic transitions. The primary electronic excitations in such aromatic ethers are typically π → π* transitions within the phenyl and benzyl rings. The presence of halogen atoms can modulate the energies of these transitions through their inductive and resonance effects.

By analyzing the molecular orbitals involved in the calculated electronic transitions, one can gain a deeper understanding of the charge transfer characteristics of the excited states. This information is valuable in fields such as photochemistry and materials science, where the interaction of molecules with light is of central importance.

Table 2: Illustrative TD-DFT Calculation Output for a Halogenated Aromatic Ether

| Transition | Wavelength (nm) | Oscillator Strength | Major Orbital Contributions |

|---|---|---|---|

| S0 → S1 | 285 | 0.15 | HOMO → LUMO (π → π*) |

| S0 → S2 | 260 | 0.08 | HOMO-1 → LUMO (π → π*) |

| S0 → S3 | 230 | 0.42 | HOMO → LUMO+1 (π → π*) |

Note: This table is a generalized representation and not specific to this compound, as dedicated TD-DFT studies on this exact compound are not publicly available.

Spectroscopic Elucidation of Molecular Structure and Dynamics of 3 Bromophenyl 2 Chloro 4 Fluorobenzyl Ether

High-Resolution Rotational Spectroscopy (e.g., Fourier Transform Microwave Spectroscopy) for Precise Structural Determination

High-resolution rotational spectroscopy, particularly Fourier Transform Microwave (FTMW) spectroscopy, is a powerful technique for determining the precise geometric structure of molecules in the gas phase. wikipedia.org By measuring the frequencies of transitions between quantized rotational states, it is possible to derive the moments of inertia of a molecule with exceptional accuracy. wikipedia.org From these moments of inertia, the bond lengths and bond angles can be determined to a high degree of precision. wikipedia.orgaip.org

For a molecule such as 3-Bromophenyl-(2-chloro-4-fluorobenzyl)ether, FTMW spectroscopy would provide the definitive gas-phase structure. nih.govacs.org The presence of heavy atoms like bromine and chlorine, as well as the fluorine atom, would lead to a dense and complex rotational spectrum. The analysis of the spectra of different isotopologues (molecules in which one or more atoms have been replaced by their isotopes, e.g., ¹³C for ¹²C) would be crucial for unambiguously determining the atomic coordinates. acs.org

Predicted Rotational Constants for this compound:

While experimental data for this compound is not publicly available, theoretical calculations can provide an estimation of the rotational constants. These constants are essential for predicting the appearance of the rotational spectrum and for guiding experimental searches.

| Rotational Constant | Predicted Value (MHz) |

| A | Value dependent on conformation |

| B | Value dependent on conformation |

| C | Value dependent on conformation |

Note: The predicted values for the rotational constants would be highly dependent on the specific conformation (spatial arrangement of atoms) of the molecule, which is influenced by the rotation around the C-O-C ether linkage.

The precise determination of these constants would allow for the calculation of the molecule's principal moments of inertia, which in turn would yield detailed information about its three-dimensional shape. fiveable.me

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Conformational Fingerprinting

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is an indispensable tool for identifying the functional groups present in a molecule and for probing its conformational landscape. fiveable.memdpi.com These techniques measure the frequencies of molecular vibrations, which are characteristic of specific bonds and functional groups. ponder.ingmdpi.com

For this compound, the IR and Raman spectra would exhibit a series of bands corresponding to the vibrations of the different parts of the molecule. The analysis of these spectra would confirm the presence of the key functional groups and provide insights into the molecule's structure. researchgate.net

Predicted Vibrational Frequencies for this compound:

Based on the known characteristic frequencies of similar organic molecules, the following table outlines the expected prominent vibrational bands for this compound.

| Functional Group/Vibration | Predicted IR Frequency (cm⁻¹) | Predicted Raman Intensity |

| Aromatic C-H Stretch | 3100-3000 | Medium |

| Aliphatic C-H Stretch | 2960-2850 | Medium |

| Aromatic C=C Stretch | 1600-1450 | Strong |

| C-O-C Asymmetric Stretch | 1260-1200 | Strong |

| C-O-C Symmetric Stretch | 1150-1050 | Medium |

| C-F Stretch | 1250-1020 | Strong |

| C-Cl Stretch | 800-600 | Strong |

| C-Br Stretch | 680-515 | Strong |

The C-O-C stretching vibrations are particularly characteristic of ethers, with the asymmetric stretch typically appearing as a strong band in the IR spectrum. spectroscopyonline.compressbooks.publibretexts.orglibretexts.org The positions of the C-H out-of-plane bending modes in the 900-690 cm⁻¹ region can provide information about the substitution patterns on the aromatic rings. openstax.org Furthermore, the presence of multiple conformers at room temperature could lead to the appearance of additional bands or broadening of existing bands in the spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful and versatile technique for the structural elucidation of organic compounds in solution. researchgate.netslideshare.netjchps.comresearchgate.net By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), NMR provides detailed information about the chemical environment of each atom, allowing for the unambiguous determination of the molecular structure. slideshare.net

For this compound, a complete set of NMR experiments, including ¹H NMR, ¹³C NMR, and various two-dimensional (2D) techniques like COSY, HSQC, and HMBC, would be required for a full structural assignment.

Predicted ¹H NMR Chemical Shifts (δ) for this compound:

The chemical shifts of the protons in the molecule are influenced by the electron-withdrawing effects of the halogen atoms and the ether linkage. The following table provides predicted chemical shift ranges for the different types of protons. acs.orgnih.govrsc.orgualberta.caresearchgate.net

| Proton Environment | Predicted Chemical Shift (ppm) | Multiplicity |

| Protons on the 3-bromophenyl ring | 7.5 - 6.8 | Multiplet |

| Protons on the 2-chloro-4-fluorobenzyl ring | 7.6 - 7.0 | Multiplet |

| Methylene protons (-CH₂-) | 5.2 - 5.0 | Singlet |

Note: The exact chemical shifts and coupling patterns would depend on the specific solvent used and the exact conformation of the molecule in solution.

Predicted ¹³C NMR Chemical Shifts (δ) for this compound:

The ¹³C NMR spectrum would provide information about all the carbon atoms in the molecule. The chemical shifts would be influenced by the attached atoms, with carbons bonded to electronegative atoms (O, Cl, F, Br) appearing at lower field (higher ppm values). acs.orgrsc.org

| Carbon Environment | Predicted Chemical Shift (ppm) |

| Carbons on the 3-bromophenyl ring | 160 - 115 |

| Carbons on the 2-chloro-4-fluorobenzyl ring | 165 - 110 |

| Methylene carbon (-CH₂-) | 75 - 65 |

The carbon atoms directly bonded to the halogens (C-Br, C-Cl, C-F) would exhibit characteristic chemical shifts, and in the case of C-F, would show coupling to the ¹⁹F nucleus.

Electronic Absorption and Emission Spectroscopy for Optical Properties and Excited State Characterization

Electronic absorption (UV-Vis) and emission (fluorescence, phosphorescence) spectroscopy are used to study the electronic transitions within a molecule. libretexts.org These techniques provide information about the molecule's optical properties, such as its color and its ability to absorb and emit light, as well as the nature of its electronically excited states. researchgate.net

Aromatic compounds like this compound are expected to exhibit characteristic absorption bands in the ultraviolet region of the electromagnetic spectrum due to π → π* transitions within the benzene (B151609) rings. openstax.orglibretexts.orgias.ac.in The presence of the ether linkage and the halogen substituents can influence the position and intensity of these absorption bands.

While experimental data is not available, it is anticipated that the molecule would have a primary absorption band around 200-220 nm and a weaker, more structured band around 260-280 nm, which is typical for substituted benzene derivatives. libretexts.org The fluorescence and phosphorescence properties would depend on the efficiency of intersystem crossing, which can be influenced by the presence of the heavy bromine atom (the "heavy-atom effect").

Advanced Spectroscopic Techniques for Dynamic Processes

Time-Resolved Spectroscopy for Ultrafast Dynamics (e.g., Transient Absorption, 2D IR Spectroscopy)

Time-resolved spectroscopic techniques are employed to study the dynamic processes that occur in molecules on very short timescales, from femtoseconds to milliseconds. wikipedia.orgtaylorfrancis.comoup.comuu.nl These methods, such as transient absorption and 2D IR spectroscopy, can provide insights into processes like conformational changes, energy transfer, and chemical reactions. pageplace.de

For a molecule like this compound, time-resolved spectroscopy could be used to study the dynamics of the rotation around the C-O-C ether linkage, which would lead to different conformational isomers. By exciting the molecule with a short laser pulse and probing the subsequent changes in its spectrum as a function of time, it would be possible to map out the energy landscape of the conformational changes and determine the rates of interconversion between different conformers.

Entangled Photon Spectroscopy for Quantum Interactions

Entangled photon spectroscopy is a cutting-edge technique that utilizes the quantum properties of light to probe molecular systems in new ways. acs.orgnih.govosti.govacs.org This method employs pairs of entangled photons, whose properties are correlated in a way that is not possible with classical light. aip.org

The application of entangled photon spectroscopy to a molecule like this compound could offer unique insights into its quantum interactions with light. For example, entangled two-photon absorption (ETPA) spectroscopy could be used to access excited states that are not accessible with conventional one-photon or two-photon absorption, providing a more complete picture of the molecule's electronic structure. nih.govacs.org Furthermore, the use of entangled photons can lead to enhanced sensitivity and new types of spectroscopic signals that are not available with classical light sources. osti.gov

Investigation of Molecular Interactions and Supramolecular Assembly of 3 Bromophenyl 2 Chloro 4 Fluorobenzyl Ether

Solvation Dynamics and Micro-solvation Phenomena in Various Media

The solvation shell of 3-Bromophenyl-(2-chloro-4-fluorobenzyl)ether is expected to be highly dependent on the nature of the solvent. In polar protic solvents, such as alcohols, the ether oxygen can act as a hydrogen bond acceptor, leading to the formation of a well-defined primary solvation shell. In contrast, in aprotic polar solvents like acetonitrile, dipole-dipole interactions would be the dominant force governing the immediate solvent environment.

Computational studies on similar molecules, such as polybrominated diphenyl ethers (PBDEs), have utilized polarized continuum models (PCM) to account for the bulk solvent effects on their electronic structure and properties. These models have shown that solvation can influence the excited states and photochemical behavior of these compounds. For this compound, the presence of multiple halogen atoms with varying electronegativities (F, Cl, Br) would create a complex electrostatic potential surface, leading to specific and directional interactions with solvent molecules.

Micro-solvation phenomena, where a small number of solvent molecules interact directly with the solute, can be particularly important in understanding the initial stages of solvation and can significantly influence the molecule's conformational preferences. For instance, in a mixed solvent system, preferential solvation by one solvent component over another may occur, driven by the specific interactions between the solute's halogenated phenyl rings and the solvent molecules.

The table below summarizes the expected primary solvation interactions of this compound in various solvent types, based on the functional groups present in the molecule.

| Solvent Type | Primary Solvation Interaction |

| Polar Protic (e.g., Methanol) | Hydrogen bonding with the ether oxygen. |

| Polar Aprotic (e.g., Acetone) | Dipole-dipole interactions with the C-O-C, C-F, C-Cl, and C-Br bonds. |

| Nonpolar (e.g., Hexane) | van der Waals forces. |

Characterization of Non-Covalent Interactions: Hydrogen Bonding, Halogen Bonding, and π-Interactions

The supramolecular assembly of this compound in the solid state is dictated by a variety of non-covalent interactions. The presence of hydrogen bond acceptors (ether oxygen and fluorine), halogen bond donors (bromine and chlorine), and aromatic rings suggests a rich landscape of potential intermolecular contacts.

Hydrogen Bonding: The ether oxygen atom is a potential hydrogen bond acceptor. In the presence of suitable donors, weak C–H···O hydrogen bonds could play a role in the crystal packing. The fluorine atom, being highly electronegative, can also participate in weak C–H···F interactions.

Halogen Bonding: Halogen bonding is a directional, non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a nucleophilic region (a Lewis base) researchgate.net. In this compound, the bromine and chlorine atoms can act as halogen bond donors. The strength of these interactions generally increases with the polarizability of the halogen atom (I > Br > Cl > F) researchgate.net. Therefore, the bromine atom is expected to be the most potent halogen bond donor in this molecule. These halogen bonds can form with the ether oxygen, the fluorine atom, or the π-system of an adjacent aromatic ring. Studies on other halogenated molecules have shown that halogen bonds can be a powerful tool in crystal engineering, directing the formation of specific supramolecular architectures researchgate.net.

π-Interactions: The two aromatic rings in this compound can engage in π-stacking interactions. These interactions can be either face-to-face or edge-to-face. The substitution pattern of the rings, with electron-withdrawing halogen atoms, will influence the quadrupole moments of the rings and thus the geometry and strength of the π-stacking. Studies on chlorobenzene (B131634) systems have revealed that staggered conformations in π-stacking can be significantly more stable.

The interplay of these non-covalent interactions will determine the final crystal structure. A summary of potential non-covalent interactions involving the halogen atoms is presented in the table below.

| Interaction Type | Donor | Acceptor |

| Halogen Bond | C-Br | O, F, π-system |

| Halogen Bond | C-Cl | O, F, π-system |

| Hydrogen Bond | C-H | O, F |

| π-π Stacking | Aromatic Ring | Aromatic Ring |

Host-Guest Chemistry and Encapsulation within Porous Materials

The ability of this compound to act as a guest molecule in host-guest complexes is an area of significant interest, particularly for applications in separation, storage, and controlled release. Porous materials such as cyclodextrins and metal-organic frameworks (MOFs) are common hosts for aromatic guest molecules.

Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They can encapsulate hydrophobic guest molecules, or parts of them, in aqueous solutions. The bromophenyl and the chloro-fluorobenzyl moieties of this compound are hydrophobic and could potentially be included within the cavity of a cyclodextrin (B1172386) of appropriate size (e.g., β-cyclodextrin or γ-cyclodextrin). The formation of such an inclusion complex would be driven by the hydrophobic effect and van der Waals interactions between the guest and the cyclodextrin cavity. Studies on the encapsulation of other halogenated aromatic compounds have shown that cyclodextrins can enhance their solubility and stability in aqueous environments rsc.org.

Metal-Organic Frameworks (MOFs): MOFs are crystalline materials with well-defined pores and channels. The size and chemical nature of these pores can be tuned by selecting different metal ions and organic linkers. This compound could be encapsulated within the pores of a MOF if there is a good size match and favorable host-guest interactions. The halogen atoms on the guest molecule could interact with the metal centers or the organic linkers of the MOF through halogen bonding or other non-covalent interactions. Research on halogenated MOFs has demonstrated that the incorporation of halogen atoms can influence the framework's properties, including its affinity for certain guest molecules mdpi.com.

The potential for encapsulation of this compound in these porous materials is summarized in the table below.

| Host Material | Driving Force for Encapsulation | Potential Applications |

| Cyclodextrins | Hydrophobic effect, van der Waals interactions | Enhanced aqueous solubility, controlled release |

| Metal-Organic Frameworks | Size exclusion, host-guest non-covalent interactions | Separation, catalysis, storage |

Self-Assembly and Aggregation Behavior of Halogenated Aryl Benzyl (B1604629) Ethers in Condensed Phases

The self-assembly and aggregation of this compound in condensed phases (liquid and solid) are governed by the cumulative effect of the non-covalent interactions discussed previously. In the absence of a strong templating agent or a host molecule, the intrinsic intermolecular forces will direct the organization of the molecules.

In the solid state, the crystal packing will be a result of the optimization of these interactions to achieve the lowest energy state. The directionality of halogen bonds and the shape-directing nature of π-stacking interactions are expected to play a crucial role in determining the packing motif. For instance, the formation of halogen-bonded chains or sheets could be a prominent feature in the crystal structure.

In solution, particularly in nonpolar or weakly polar solvents, there might be a tendency for aggregation, driven by solvophobic effects and the attractive intermolecular interactions between the solute molecules. The nature and extent of this aggregation would depend on the concentration, temperature, and the specific solvent used. The presence of multiple halogen atoms can significantly influence the aggregation behavior. For example, studies on fluorinated benzyl ethers have shown that the degree and position of fluorination can affect the supramolecular organization.

The aggregation of similar aromatic molecules has been shown to influence their photophysical properties, often leading to phenomena like aggregation-caused quenching (ACQ) or aggregation-induced emission (AIE). While the specific behavior of this compound is not known, the principles of supramolecular chemistry suggest that its aggregation state could be tuned by modifying the environment, which in turn could modulate its functional properties.

Structure Function Relationships in Non Biological Contexts

Correlation of Molecular Architecture with Physicochemical Properties Relevant to Materials Science

The asymmetric substitution of different halogens also induces a significant molecular dipole moment, making the compound polar. This polarity influences its solubility in various solvents and its dielectric properties. Materials with high dielectric constants are valuable in the manufacturing of capacitors and other electronic components. The specific arrangement of electron-withdrawing halogen atoms on the aromatic rings will modulate the electron density distribution across the molecule, which is a key factor in determining its dielectric performance.

Below is an interactive data table summarizing the expected physicochemical properties of 3-Bromophenyl-(2-chloro-4-fluorobenzyl)ether based on data from structurally related compounds like benzyl (B1604629) o-chlorophenyl ether.

| Property | Predicted Value/Range | Relevance in Materials Science |

| Molecular Weight | 327.58 g/mol | Influences volatility and processing conditions. |

| Melting Point | Elevated | Determines the solid-state application temperature range. |

| Boiling Point | > 300 °C | Indicates thermal stability and suitability for high-temperature processing. |

| Density | > 1.2 g/cm³ | Important for composite material formulation. |

| Dielectric Constant | Moderate to High | Potential for use in electronic components like capacitors. |

| Thermal Stability | High | Crucial for applications requiring heat resistance, such as flame retardants. |

| Solubility | Low in water, soluble in organic solvents | Affects processing and formulation in various material matrices. |

Note: The values in this table are estimations based on the properties of structurally similar compounds and general chemical principles.

The presence of heavy atoms like bromine also imparts a high refractive index, a property that can be exploited in the design of optical materials, such as coatings and lenses. The combination of these properties makes halogenated ethers like this compound interesting candidates for advanced materials development.

Influence of Halogenation Patterns on Chemical Reactivity and Catalytic Potential

The specific pattern of halogenation in this compound significantly influences its chemical reactivity and potential for use in catalysis. The nature and position of the halogen atoms on the aromatic rings dictate the electronic properties of the molecule, affecting the reactivity of the ether linkage and the aromatic C-H bonds.

The electron-withdrawing nature of the halogen atoms (F > Cl > Br in terms of electronegativity) decreases the electron density on the aromatic rings, making them less susceptible to electrophilic substitution. britannica.com However, this electronic effect also influences the stability of potential intermediates in various reactions. For instance, the presence of a fluorine atom can strongly destabilize an adjacent carbocation, which can alter reaction pathways and stereoselectivity in nucleophilic substitution reactions. nih.gov Conversely, chlorine and bromine are less electron-withdrawing than fluorine and can better stabilize carbocationic intermediates through hyperconjugation, leading to different reaction outcomes. nih.gov

The ether linkage in this compound is a site of potential chemical transformation. The strength of the C-O bonds can be influenced by the electronic effects of the halogen substituents. Generally, electron-withdrawing groups can stabilize the ether linkage, making it more resistant to cleavage. However, under specific catalytic conditions, this bond can be selectively cleaved. Benzyl phenyl ether itself is used as a model compound in catalytic chemistry to study the cleavage of the α-O-4 ether bond found in lignin. chemicalbook.com The presence of halogens on the aromatic rings of this compound would modulate the catalytic conditions required for such cleavage.

Furthermore, the carbon-halogen bonds themselves can be sites of reactivity, particularly the C-Br bond, which is weaker than the C-Cl and C-F bonds. This allows for selective reactions, such as cross-coupling reactions, where the bromine atom can be replaced to form new carbon-carbon or carbon-heteroatom bonds. This reactivity is a cornerstone of modern synthetic chemistry for the construction of complex molecules and functional materials.

In the context of catalysis, halogenated aromatic compounds can act as ligands for transition metal catalysts. The lone pairs of electrons on the halogen atoms can coordinate to a metal center, influencing its catalytic activity and selectivity. While not a primary application for this specific type of ether, the potential for such interactions should be considered in the design of catalytic systems. Additionally, some aromatic ethers have been shown to participate in C-H activation reactions under photoredox catalysis, a process that could be influenced by the halogen substituents. nih.gov

Rational Design Principles for Functional Materials Incorporating Halogenated Ether Motifs

The rational design of functional materials leverages a deep understanding of structure-property relationships to create materials with desired characteristics. The incorporation of halogenated ether motifs, such as that found in this compound, into larger molecular or polymeric structures can impart specific functionalities.

One of the most prominent applications of halogenated, particularly brominated and chlorinated, organic compounds is as flame retardants. nih.goveuropa.eunih.gov These compounds can be incorporated into polymers either as additives or as reactive components that are chemically bound to the polymer backbone. The mechanism of flame retardancy often involves the release of halogen radicals upon heating, which can interrupt the radical chain reactions of combustion in the gas phase. The specific combination of bromine and chlorine in this compound could offer a synergistic effect in flame retardancy. The design principle here is to incorporate a sufficient amount of the halogenated ether into the material to achieve the desired level of fire resistance without significantly compromising the mechanical or other essential properties of the host material.

The high refractive index and thermal stability of halogenated aromatic ethers also make them attractive for the design of advanced optical materials. By incorporating these motifs into polymers, it is possible to create materials with a high refractive index, good transparency, and excellent thermal stability, which are desirable for applications in lenses, optical fibers, and coatings. The rational design approach would involve tuning the concentration and distribution of the halogenated ether units within the polymer matrix to achieve the target refractive index and other optical properties.

Furthermore, the principles of reticular chemistry, which guide the assembly of molecular building blocks into ordered structures like metal-organic frameworks (MOFs), can be applied to halogenated ligands. rsc.org While this compound itself is not a typical ligand for MOF synthesis, the functional groups present on the aromatic rings could be modified to enable its incorporation into such frameworks. The presence of halogens within the pores of a MOF could create specific binding sites for guest molecules, leading to applications in gas storage, separation, and sensing.

Tailoring Halogen Content and Type: The choice and number of halogen atoms are critical for tuning properties like flame retardancy, refractive index, and thermal stability.

Ensuring Compatibility: When used as an additive, the halogenated compound must be compatible with the host material to prevent phase separation and ensure uniform properties.

Balancing Performance and Processing: The designed material must not only exhibit the desired functionality but also be processable using standard industrial techniques.

By applying these principles, it is possible to harness the unique properties of compounds like this compound to create a new generation of high-performance materials.

Emerging Research Frontiers and Future Directions for 3 Bromophenyl 2 Chloro 4 Fluorobenzyl Ether Research

Integrated Experimental and Computational Approaches for Mechanistic Discovery

The elucidation of reaction mechanisms and intermolecular interactions involving complex molecules like 3-Bromophenyl-(2-chloro-4-fluorobenzyl)ether is greatly enhanced by combining experimental data with high-level computational modeling. This synergistic approach provides a more complete picture than either method could alone, offering deep insights into the electronic and structural dynamics that govern the compound's reactivity.

Detailed research findings indicate that state-of-the-art quantum chemical calculations are indispensable for predicting structural, rotational, and vibrational spectroscopic properties of halogenated compounds. nih.gov These theoretical predictions can then guide the analysis of experimentally recorded spectra, such as gas-phase infrared spectra, allowing for precise assignment of vibrational modes. nih.gov For halogenated ethers, understanding the complex balance of forces, including van der Waals forces and steric effects, is crucial for characterizing their interactions. nih.gov Computational models can accurately predict anharmonic and Coriolis couplings, which are vital for interpreting high-resolution spectra that are often affected by resonances. nih.gov

Furthermore, the precise molecular mechanisms of action for many halogenated ethers remain an active area of investigation. researchgate.net While lipophilicity is known to be connected to the potency of some halogenated ethers in biological contexts, it does not fully account for their influence on molecular targets. researchgate.net Integrated approaches can help unravel these complex interactions. The study of halogen bonding, a directional non-covalent interaction involving a halogen atom, is another area where this integration is critical. Quantum chemical calculations are used to model these interactions, which can then be confirmed and characterized experimentally through techniques like single-crystal X-ray diffraction. nih.govacs.org

| Methodology | Technique/Approach | Key Insights for this compound |

|---|---|---|

| Experimental | Spectroscopy (FT-IR, Raman, NMR) | Provides empirical data on bond vibrations, chemical environment of nuclei, and molecular structure confirmation. fiveable.me |

| X-ray Crystallography | Determines solid-state structure, bond lengths, angles, and intermolecular interactions like halogen bonding. nih.gov | |

| Computational | Density Functional Theory (DFT) | Calculates electronic structure, molecular orbitals, reaction energy profiles, and predicts spectroscopic properties. |

| Molecular Dynamics (MD) Simulations | Simulates molecular motion over time to understand conformational changes and interactions with other molecules or materials. | |

| Integrated | Spectroscopy + DFT | Assigns experimental spectral features to specific molecular vibrations and electronic transitions, validating theoretical models. nih.gov |

Development of Novel Synthetic Strategies for Complex Halogenated Ethers

The synthesis of structurally complex molecules like this compound, which features multiple halogen substituents on two different aromatic rings, presents unique challenges. While traditional methods like the Williamson ether synthesis provide a foundational route, emerging research focuses on developing more efficient, selective, and sustainable strategies. masterorganicchemistry.com

The Williamson ether synthesis, an SN2 reaction between an alkoxide and an alkyl halide, is a classic method for forming ethers. masterorganicchemistry.com For a molecule like the target compound, this would likely involve the reaction of a 3-bromophenoxide with 2-chloro-4-fluorobenzyl halide, or the alternative pairing. The success of this SN2 reaction is best with primary alkyl halides to avoid elimination side reactions. masterorganicchemistry.com

However, modern organic synthesis seeks to overcome the limitations of classical methods. Innovations include the use of novel catalytic systems to facilitate ether formation under milder conditions. For instance, processes using palladium or nickel catalysts to remove carbon monoxide from esters to produce ethers represent a significant advancement, avoiding the use of halogenated waste-generating reagents. sciencedaily.com Photocatalysis is another burgeoning field, offering new pathways for forming carbon-centered radicals that can participate in ether synthesis. youtube.com The development of strategies for the total synthesis of complex natural products has also spurred innovations in reaction discovery and methodology that can be applied to complex halogenated ethers. researchgate.netescholarship.org These advanced strategies often provide greater control over regioselectivity and functional group tolerance, which is crucial when dealing with multiple, distinct halogen atoms as seen in this compound.

| Strategy | Description | Advantages | Challenges |

|---|---|---|---|

| Williamson Ether Synthesis | Reaction of an alkoxide with a primary alkyl halide via an SN2 mechanism. masterorganicchemistry.com | Well-established, versatile, and conceptually simple. | Requires strong base, potential for elimination side reactions with secondary/tertiary halides. masterorganicchemistry.com |

| Metal-Catalyzed Decarbonylative Etherification | Nickel or palladium catalysts are used to synthesize ethers from aromatic esters. sciencedaily.com | Avoids aryl halides, uses readily available starting materials, reduces halogenated waste. sciencedaily.com | Catalyst cost and sensitivity, optimization of ligand systems. |

| Photocatalytic Methods | Visible light photocatalysis generates radical intermediates for C-O bond formation. youtube.com | Mild reaction conditions, high functional group tolerance, novel reactivity pathways. | Requires specific photocatalysts, potential for competing side reactions. |

| Halogen Exchange Reactions | Methods like the Swarts reaction (for fluorination) or Finkelstein reaction (for iodination) can be used to introduce specific halogens onto precursors. unacademy.com | Effective for specific halogen introductions that may be difficult to achieve directly. | Typically requires a pre-halogenated substrate. |

Exploration of Advanced Spectroscopic Probes for Real-Time Chemical Processes

Understanding the dynamics of chemical reactions—how quickly reactants are consumed and products are formed—is fundamental to optimizing synthetic processes. perkinelmer.com Advanced spectroscopic techniques are becoming essential tools for monitoring these processes in real-time, providing a window into reaction kinetics and the formation of transient intermediates.

For reactions involving this compound, techniques like Fourier Transform Infrared (FT-IR) spectroscopy offer the ability to monitor the progress of a reaction by tracking the appearance and disappearance of characteristic vibrational bands, such as the C-O stretching of the ether group. fiveable.meperkinelmer.com Modern FT-IR spectrometers have fast scan capabilities that enable the real-time monitoring of rapid chemical reactions. perkinelmer.com

Other powerful methods include Raman and fluorescence spectroscopy. longdom.orgmdpi.com Raman spectroscopy, which relies on the inelastic scattering of monochromatic light, provides detailed molecular-level information and is well-suited for on-line monitoring. mdpi.com The development of ultrafast spectroscopy techniques allows scientists to observe molecular dynamics on femtosecond timescales, offering unprecedented insights into the rapid processes of bond formation and cleavage that were previously inaccessible. spectroscopyonline.com The integration of artificial intelligence and machine learning algorithms with spectroscopic data analysis is another significant trend, enhancing the ability to interpret complex spectra and identify subtle patterns related to reaction progress or intermediate species. spectroscopyonline.com These advanced probes could be instrumental in studying the synthesis or subsequent reactions of this compound, providing data to optimize reaction conditions and maximize yield.

| Spectroscopic Technique | Principle | Application in Studying Halogenated Ether Reactions |

|---|---|---|

| Time-Resolved FT-IR | Measures infrared absorption over time to track changes in functional groups. perkinelmer.com | Monitors the kinetics of ether formation by observing the C-O stretching band and the consumption of reactant functional groups. |

| Raman Spectroscopy | Analyzes molecular vibrations based on inelastic light scattering. mdpi.com | Provides in-situ, non-destructive monitoring of reactant and product concentrations in a reaction vessel. mdpi.com |

| Fluorescence Spectroscopy | Measures the emission of light from a sample after photon absorption. longdom.org | Can be used with fluorescent probes to track the interaction of the ether with biological targets or materials in real-time. longdom.org |

| Ultrafast Spectroscopy | Uses femtosecond laser pulses to observe extremely rapid molecular events. spectroscopyonline.com | Allows for the direct observation of transition states and short-lived intermediates in photochemical or fast thermal reactions. spectroscopyonline.com |

Applications in Advanced Materials Science and Engineering

The unique combination of aromatic rings and multiple halogen atoms (bromine, chlorine, fluorine) in this compound makes it an intriguing building block for advanced materials. The presence and positioning of these halogens can be exploited to create materials with tailored properties through specific intermolecular interactions, particularly halogen bonding.

Halogen bonding is a strong, directional non-covalent interaction that can be used as a tool for the rational design of new materials, including liquid crystals, functional polymers, and other "smart" materials. nih.govacs.org The iodine, bromine, and chlorine atoms on the target molecule can act as halogen bond donors, interacting with electron-donating atoms on other molecules to guide self-assembly into highly ordered supramolecular structures. This controlled organization at the molecular level is key to developing materials with specific optical, electronic, or mechanical properties.

The incorporation of halogen atoms into polymers is a well-known strategy for enhancing material properties. Halogens can increase thermal stability, improve flame retardancy, and modify the mechanical strength and chemical resistance of polymers. Consequently, this compound could serve as a valuable monomer or additive in the synthesis of high-performance polymers. Its diaryl ether structure provides a degree of flexibility, while the halogen atoms contribute to strong intermolecular forces, potentially leading to materials with a desirable combination of toughness and thermal resilience.

| Application Area | Role of this compound | Key Structural Features |

|---|---|---|

| Supramolecular Chemistry | Acts as a tecton (building block) for self-assembly. | Multiple halogen atoms (Br, Cl) capable of forming directional halogen bonds to control crystal engineering. acs.org |

| High-Performance Polymers | Used as a monomer or cross-linking agent. | Aromatic rings provide rigidity; halogens enhance thermal stability and flame retardancy. |

| Functional Materials | Precursor for materials with specific optical or electronic properties. | The combination of different halogens (Br, Cl, F) can tune the electronic properties of the aromatic systems. |

| Nanocomposites | Serves as a surface modifier or a component in the polymer matrix. | Polar C-X bonds can improve interfacial adhesion between organic polymers and inorganic nanoparticles. |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-bromophenyl-(2-chloro-4-fluorobenzyl)ether, and how can reaction yields be maximized?

- Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution or Williamson ether synthesis. For example, a two-step procedure involves:

Alkylation : React 3-bromophenol with 2-chloro-4-fluorobenzyl bromide in dry tetrahydrofuran (THF) using potassium carbonate as a base at 60–80°C for 12–24 hours .

Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. Yields >70% are achievable with stoichiometric control and inert atmosphere.

- Key Parameters : Solvent purity, temperature control, and moisture exclusion are critical. Monitor reaction progress via TLC (Rf ~0.5 in 3:1 hexane:ethyl acetate).

Q. How can the purity and identity of this compound be validated post-synthesis?

- Methodological Answer : Combine spectroscopic and chromatographic techniques:

- NMR : Compare H and C spectra with predicted shifts (e.g., aromatic protons at δ 6.8–7.4 ppm; benzyl ether protons at δ 4.5–5.0 ppm).

- HPLC/GC-MS : Use a C18 column (acetonitrile/water mobile phase) to confirm >95% purity. Retention times should align with standards .

- Elemental Analysis : Validate C, H, Br, Cl, and F percentages within ±0.3% of theoretical values.

Q. What solvents and formulation strategies are suitable for this compound in biological assays?

- Methodological Answer : The compound’s solubility varies:

- Polar aprotic solvents : DMSO (≥50 mg/mL) for stock solutions.

- Aqueous buffers : Use ≤1% DMSO to avoid cytotoxicity.

- Stability : Store at –20°C under nitrogen to prevent hydrolysis of the ether linkage .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the compound’s stereoelectronic properties?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) provides atomic-level structural insights:

- Crystal Growth : Use vapor diffusion with dichloromethane/hexane.

- Data Collection : Mo Kα radiation (λ = 0.71073 Å) at 218 K.

- Refinement : SHELXL software for anisotropic displacement parameters and hydrogen bonding analysis (e.g., C–H···O/F interactions) .

- Example Data : Unit cell parameters (monoclinic, C2/c): a = 25.653 Å, b = 8.368 Å, c = 13.809 Å, β = 104.34° .

Q. What strategies address contradictory bioactivity data across different assays (e.g., enzyme inhibition vs. cytotoxicity)?

- Methodological Answer :